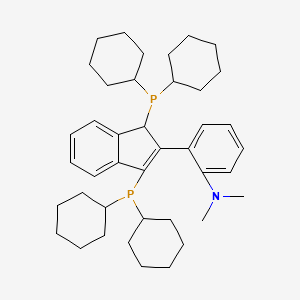
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is a complex organophosphorus compound. It is known for its role as a ligand in organometallic chemistry, where it forms complexes with transition metals. These complexes are often used as catalysts in various chemical reactions, including cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline typically involves the reaction of 1,3-bis(dicyclohexylphosphino)propane with an appropriate indene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or THF (tetrahydrofuran), and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like Grignard reagents, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines .
科学研究应用
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
作用机制
The mechanism of action of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which helps in achieving high selectivity and yield in catalytic reactions .
相似化合物的比较
Similar Compounds
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,4-Bis(dicyclohexylphosphino)butane
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
属性
分子式 |
C41H59NP2 |
|---|---|
分子量 |
627.9 g/mol |
IUPAC 名称 |
2-[1,3-bis(dicyclohexylphosphanyl)-1H-inden-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C41H59NP2/c1-42(2)38-30-18-17-29-37(38)39-40(43(31-19-7-3-8-20-31)32-21-9-4-10-22-32)35-27-15-16-28-36(35)41(39)44(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-34,40H,3-14,19-26H2,1-2H3 |
InChI 键 |
WSKJLRQHCYRYLA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
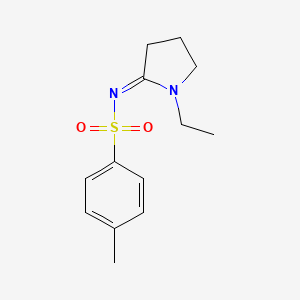
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
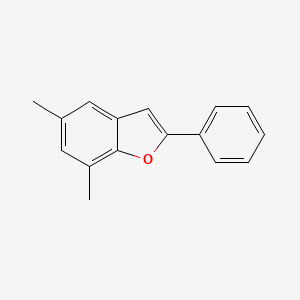
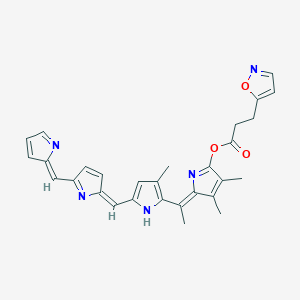
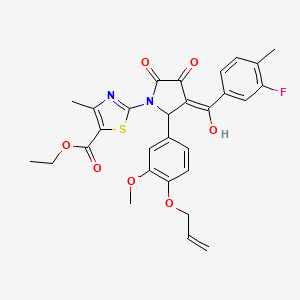
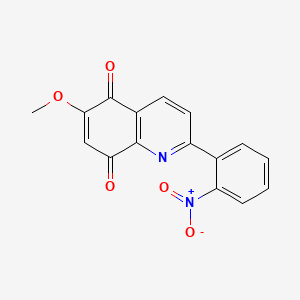
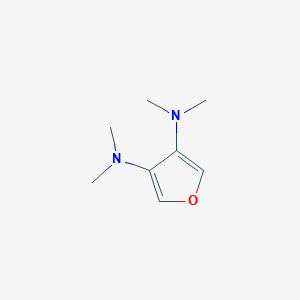

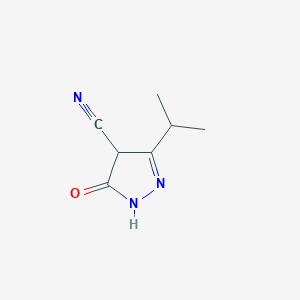
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
